N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide
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Overview
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide is a complex organic compound featuring a pyrimidine ring substituted with dimethylamino groups at positions 2 and 4, and a butoxybenzenesulfonamide moiety at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium ethoxide, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The dimethylamino groups and butoxybenzenesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino groups and sulfonamide moiety can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also interfere with cellular pathways by inhibiting key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzamide: This compound shares the pyrimidine core but has a methoxybenzamide group instead of the butoxybenzenesulfonamide moiety.
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(tert-butyl)benzamide: Similar in structure, with a tert-butylbenzamide group.
Uniqueness
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxybenzenesulfonamide moiety, in particular, provides unique steric and electronic effects that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-butoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-6-7-12-26-14-8-10-15(11-9-14)27(24,25)21-16-13-19-18(23(4)5)20-17(16)22(2)3/h8-11,13,21H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZLEHUMXGWAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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